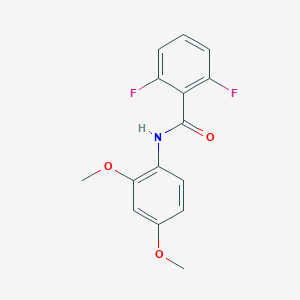![molecular formula C16H19NOS B263594 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, also known as ITE, is a synthetic compound that belongs to the class of aryl hydrocarbon receptor (AhR) agonists. AhR is a transcription factor that regulates the expression of genes involved in various biological processes, including immune response, cell differentiation, and metabolism. ITE has been shown to activate AhR and modulate its downstream signaling pathways, leading to a range of biological effects.
Wirkmechanismus
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide activates AhR by binding to its ligand-binding domain, leading to the translocation of the receptor to the nucleus and the activation of its downstream signaling pathways. AhR activation can lead to the expression of genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell differentiation. The exact mechanism of action of this compound on AhR signaling is still under investigation, but it is believed to involve the modulation of the conformational changes of the receptor and the recruitment of co-activators and co-repressors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of xenobiotic metabolism, immune response, and inflammation. This compound has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and the detoxification of carcinogens. This compound has also been shown to modulate the differentiation and function of immune cells, such as T cells and dendritic cells, leading to the regulation of immune responses. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for AhR activation, its stability in biological fluids, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the exact mechanism of action of this compound on AhR signaling is still under investigation, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide, including the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets and downstream signaling pathways, and the development of novel derivatives with improved pharmacokinetic properties. In addition, the investigation of the crosstalk between AhR signaling and other signaling pathways, such as the NF-κB pathway, can provide insights into the complex regulation of biological processes by AhR. Overall, the research on this compound and AhR signaling has the potential to lead to the development of novel therapies for various diseases.
Synthesemethoden
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized through a multistep process starting from 2-thiophenecarboxaldehyde and isopropylamine. The first step involves the condensation of 2-thiophenecarboxaldehyde with isopropylamine to form 2-(2-thienyl)ethylamine. The amine is then reacted with benzoyl chloride to yield this compound. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to modulate immune responses by regulating the differentiation and function of immune cells, such as T cells and dendritic cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Molekularformel |
C16H19NOS |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-propan-2-yl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NOS/c1-12(2)13-5-7-14(8-6-13)16(18)17-10-9-15-4-3-11-19-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YVKLFYZZEJXFCY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)








